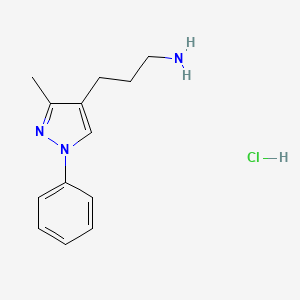

![molecular formula C26H20F3N7O B2916913 4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2916913.png)

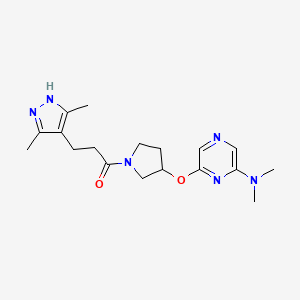

4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'isomère de NVP-BHG712 est un régioisomère du composé NVP-BHG712, connu pour ses effets inhibiteurs sur certaines tyrosine kinases réceptrices, en particulier le récepteur de l'éphrine de type A 2 (EPHA2) et le récepteur de l'éphrine de type B 4 (EPHB4) . Ce composé a montré un potentiel dans le traitement de divers cancers, y compris le cancer colorectal .

Méthodes De Préparation

La synthèse de l'isomère de NVP-BHG712 implique une série de réactions organiques, y compris la cyclisation, la formation d'amide et l'époxydation . Les matières premières et les conditions de réaction spécifiques sont cruciales pour obtenir l'isomère souhaité. Les méthodes de production industrielle impliquent généralement l'optimisation de ces réactions pour obtenir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

L'isomère de NVP-BHG712 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être utilisée pour modifier les groupes fonctionnels du composé.

Réduction : Cette réaction peut être utilisée pour réduire des groupes fonctionnels spécifiques, modifiant ainsi les propriétés du composé.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner différents produits en fonction de l'agent oxydant et des conditions de réaction .

Applications de la recherche scientifique

L'isomère de NVP-BHG712 a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier les interactions des tyrosine kinases réceptrices.

Biologie : Il aide à comprendre le rôle de l'EPHA2 et de l'EPHB4 dans les processus cellulaires.

Industrie : Il est utilisé dans le développement de nouveaux médicaments ciblant les tyrosine kinases réceptrices.

Mécanisme d'action

L'isomère de NVP-BHG712 exerce ses effets en se liant aux tyrosine kinases réceptrices EPHA2 et EPHB4 . Cette liaison inhibe l'activité kinase de ces récepteurs, ce qui affecte à son tour diverses voies cellulaires impliquées dans la croissance, la migration et la survie cellulaires . L'inhibition de ces voies peut entraîner une réduction de la croissance tumorale et une augmentation de la mort cellulaire dans les cellules cancéreuses .

Applications De Recherche Scientifique

NVP-BHG712 isomer has several scientific research applications:

Chemistry: It is used as a tool compound to study the interactions of receptor tyrosine kinases.

Biology: It helps in understanding the role of EPHA2 and EPHB4 in cellular processes.

Medicine: It has potential therapeutic applications in treating cancers, particularly colorectal cancer.

Industry: It is used in the development of new drugs targeting receptor tyrosine kinases.

Mécanisme D'action

NVP-BHG712 isomer exerts its effects by binding to the receptor tyrosine kinases EPHA2 and EPHB4 . This binding inhibits the kinase activity of these receptors, which in turn affects various cellular pathways involved in cell growth, migration, and survival . The inhibition of these pathways can lead to reduced tumor growth and increased cell death in cancer cells .

Comparaison Avec Des Composés Similaires

L'isomère de NVP-BHG712 est unique par rapport à d'autres composés similaires en raison de son affinité de liaison spécifique et de sa sélectivité pour l'EPHA2 et l'EPHB4 . Des composés similaires comprennent :

Dasatinib : Un autre inhibiteur de kinase avec une gamme plus large de cibles.

Bosutinib : Un inhibiteur de kinase avec des profils de sélectivité différents.

Imatinib : Un inhibiteur de kinase bien connu utilisé dans le traitement de la leucémie myéloïde chronique.

Ces composés diffèrent par leurs modes de liaison, leur sélectivité et leurs applications thérapeutiques, ce qui souligne l'unicité de l'isomère de NVP-BHG712 .

Propriétés

IUPAC Name |

4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)31-19-7-3-6-18(12-19)26(27,28)29)11-21(15)32-23-20-14-36(2)35-24(20)34-22(33-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,31,37)(H,32,33,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKSRKSEWLRPBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=NC(=NC4=NN(C=C43)C)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F3N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2916830.png)

![ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B2916831.png)

![3-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2916832.png)

![3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2916834.png)

![13-chloro-5-[3-(3,5-dimethylpyrazol-1-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2916838.png)

![N-[(pyridin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2916840.png)

![5-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2916843.png)

![2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE](/img/structure/B2916844.png)